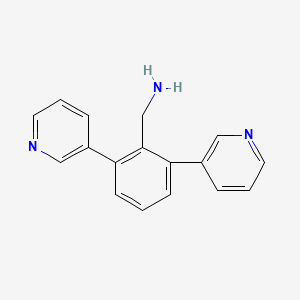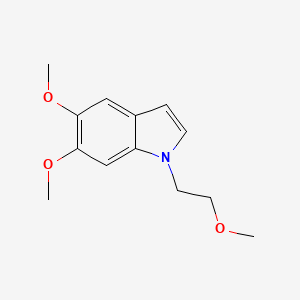
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of methoxy groups at the 5 and 6 positions of the indole ring and a methoxyethyl group at the 1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindole and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the starting materials.
Catalysts and Reagents: Commonly used catalysts include Lewis acids like aluminum chloride or boron trifluoride. Reagents such as sodium hydride or potassium carbonate are used to facilitate the reaction.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 120°C, to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring using reagents such as bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Bromine in chloroform, iodine in acetic acid.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity. It can also inhibit or activate enzymes involved in key biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxy-1H-indole: Lacks the methoxyethyl group at the 1 position.
1-(2-Methoxyethyl)-1H-indole: Lacks the methoxy groups at the 5 and 6 positions.
5-Methoxy-1-(2-methoxyethyl)-1H-indole: Has only one methoxy group at the 5 position.
Uniqueness
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole is unique due to the presence of both methoxy groups at the 5 and 6 positions and the methoxyethyl group at the 1 position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
5,6-dimethoxy-1-(2-methoxyethyl)indole |
InChI |
InChI=1S/C13H17NO3/c1-15-7-6-14-5-4-10-8-12(16-2)13(17-3)9-11(10)14/h4-5,8-9H,6-7H2,1-3H3 |
Clé InChI |
RZXXITQJEBUBDY-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=CC2=CC(=C(C=C21)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



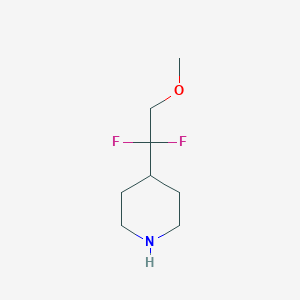
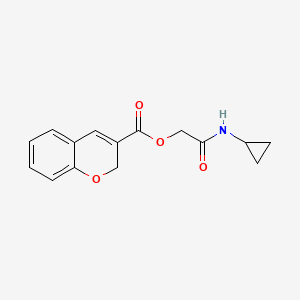
![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)

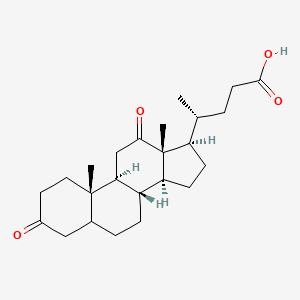

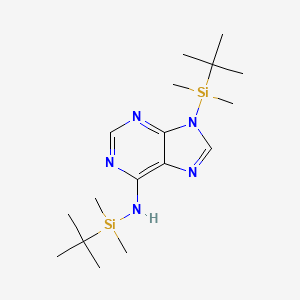
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

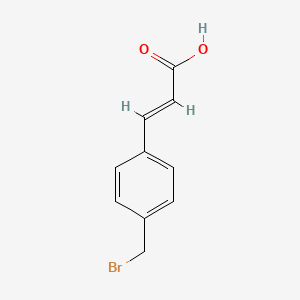
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
